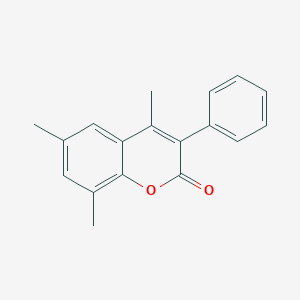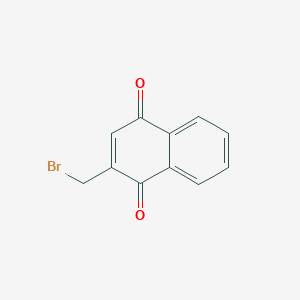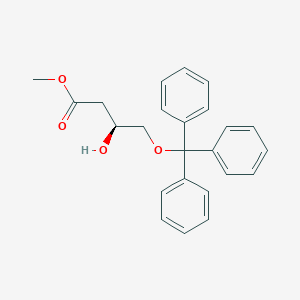
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate
Descripción general
Descripción
“(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate” is a chemical compound with the molecular formula C24H24O4 . It is a specialty chemical that is available from certain chemical manufacturers .
Physical And Chemical Properties Analysis
“(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate” has a molecular weight of 376.44496 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) : Enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates, which can be derived from 3-hydroxy-butyric acid, are important synthetic building blocks. These compounds, including variants like (S)-3-hydroxy-butanoates, are useful in synthesizing a range of materials due to their stereochemical properties (Seebach & Züger, 1982).
Electro-optic Acceptor Synthesis : A high-yield synthesis route for α-hydroxy methyl ketones, which are important precursors for electro-optic acceptors used in nonlinear optical chromophores, has been established. This synthesis route is crucial for creating a variety of α-hydroxy ketone structures (He, Leslie, & Sinicropi, 2002).
Biodiesel Fuel Surrogates : Methyl butanoate is studied as a surrogate for fatty acid esters in biodiesel fuel. Its autoignition chemistry is important in understanding biodiesel combustion processes (Jiao, Zhang, & Dibble, 2015).
Chiral Hydroxy Acid Derivatives : The compound is used in whole-cell biotransformation systems for reducing prochiral carbonyl compounds to chiral hydroxy acid derivatives, like methyl (R)-3-hydroxy butanoate. This process is significant in producing chiral compounds for pharmaceuticals and other applications (Ernst et al., 2005).
Conformational Studies : Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate, a model compound, is studied for its conformational behavior in solutions. These studies are crucial for understanding the properties of polymeric materials derived from similar compounds (Li, Uzawa, & Doi, 1997).
Tobacco Metabolite Analysis : The compound is used as a biomarker in studying the metabolic activation of tobacco-specific carcinogens in smokers (Jing et al., 2014).
Propiedades
IUPAC Name |
methyl (3S)-3-hydroxy-4-trityloxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXPBJBTPYBQH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
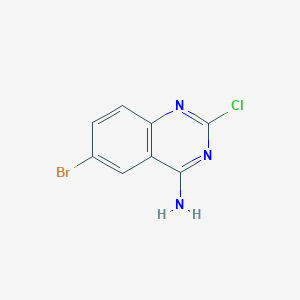
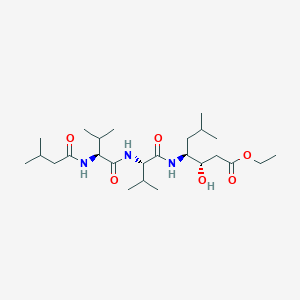
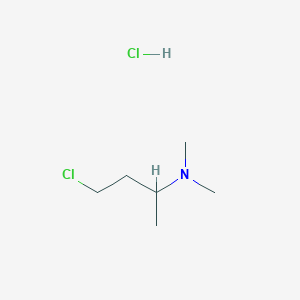
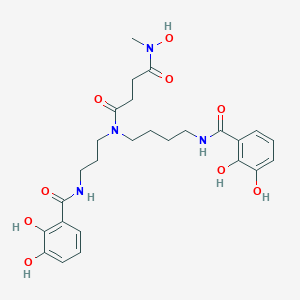
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
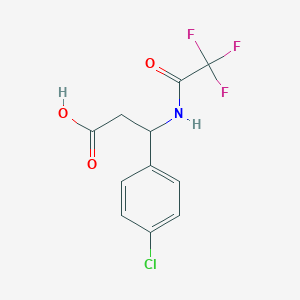
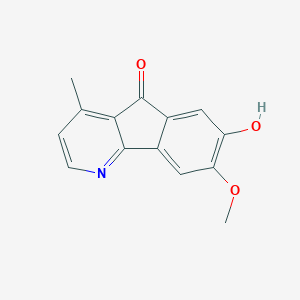
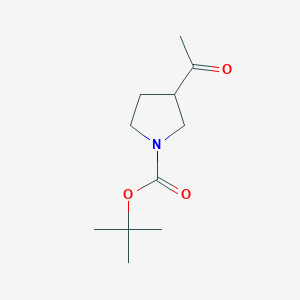
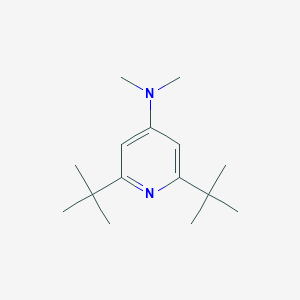
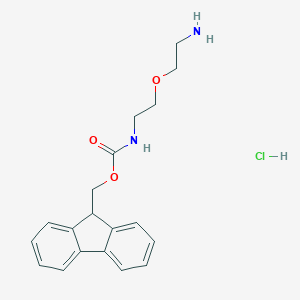
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
